

# Muscomin: A Technical Guide to its Chemical Structure and Spectroscopic Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and spectroscopic data of **Muscomin**, a homoisoflavanone isolated from Veltheimia viridifolia. Due to the limited availability of public experimental spectral data for **Muscomin** itself, this document presents a comprehensive analysis based on its known structure, predicted data, and experimental data from a closely related analogue for comparative purposes.

# **Chemical Structure and Properties**

**Muscomin** is a natural product belonging to the homoisoflavanone class of flavonoids. Its formal chemical name is 5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6,7-dimethoxy-2,3-dihydrochromen-4-one. The structure features a chromanone core with hydroxyl and methoxy substitutions on the A-ring and a 4-hydroxybenzyl group at the C-3 position.

Table 1: Chemical Identity and Properties of **Muscomin** 



Identifier	Value
IUPAC Name	5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6,7-dimethoxy-2,3-dihydrochromen-4-one[1]
Molecular Formula	C18H18O7[1]
Molecular Weight	346.33 g/mol [1]
Monoisotopic Mass	346.10525291 Da[1]
CAS Number	96910-98-4[1]
Classification	Homoisoflavanone[1]
Natural Source	Bulbs of Veltheimia viridifolia (Hyacinthaceae)

## **Spectroscopic Data**

While the original isolation and characterization of **Muscomin** utilized <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and mass spectrometry, the specific, quantitative data from these analyses are not readily available in public databases. To provide valuable insight for researchers, this section includes predicted mass spectrometry data for **Muscomin** and detailed, experimental spectroscopic data for a structurally similar synthetic analogue, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one. This analogue shares the same homoisoflavanone core and 4-hydroxybenzyl substituent, providing a useful reference for spectral interpretation.

## **Mass Spectrometry (MS)**

High-resolution mass spectrometry is critical for confirming the molecular formula of an unknown compound.

Table 2: Predicted Mass Spectrometry Data for **Muscomin** (C<sub>18</sub>H<sub>18</sub>O<sub>7</sub>) (Data presented is predicted and should be used as a guide)



Adduct	Ionization Mode	Predicted m/z
[M+H]+	Positive	347.11254
[M+Na] <sup>+</sup>	Positive	369.09448
[M-H] <sup>-</sup>	Negative	345.09798
[M+NH <sub>4</sub> ] <sup>+</sup>	Positive	364.13908

# **Reference Data: Analogue Compound**

The following data tables (3, 4, and 5) present experimental spectroscopic information for the synthetic analogue 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one.

Table 3: <sup>1</sup>H-NMR Spectroscopic Data for Analogue Compound (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
12.10	S	1H	5-OH
9.17	S	1H	4'-OH
6.97	d, J=8.4 Hz	2H	H-2', H-6'
6.64	d, J=8.4 Hz	2H	H-3', H-5'
4.25 - 4.19	m	1H	H-2a
4.14 - 4.08	m	1H	H-2b
3.01 - 2.95	m	1H	H-3
2.50	S	3H	6-СН₃
2.44	S	3H	8-CH₃
2.01 - 1.95	m	2H	Benzyl-CH <sub>2</sub>

Table 4: <sup>13</sup>C-NMR Spectroscopic Data for Analogue Compound (100 MHz, DMSO-d<sub>6</sub>)



Chemical Shift (δ, ppm)	Assignment
197.1	C-4
160.0	C-7
157.9	C-5
156.0	C-8a
155.9	C-4'
130.4	C-2', C-6'
129.8	C-1'
115.3	C-3', C-5'
104.9	C-6
103.8	C-8
102.1	C-4a
68.2	C-2
45.9	C-3
35.1	Benzyl-CH <sub>2</sub>
7.9	6-CH₃
7.1	8-CH₃

Table 5: Infrared (IR) and HRMS Data for Analogue Compound

Spectroscopy	Data
IR (KBr, cm <sup>-1</sup> )	3421 (O-H), 2924 (C-H), 1635 (C=O), 1515, 1450 (Aromatic C=C)
HRMS (ESI)	m/z: [M+H]+ Calculated for C <sub>18</sub> H <sub>19</sub> O <sub>5</sub> +: 315.1227; Found: 315.1225



## **Experimental Protocols**

While the precise, step-by-step protocol for the original isolation of **Muscomin** is not fully detailed in the literature, a representative procedure can be constructed based on the published work and standard phytochemical methods.

## Representative Protocol for Isolation of Muscomin

This protocol describes a plausible method for isolating **Muscomin** from the bulbs of Veltheimia viridifolia.

- Plant Material Preparation: Fresh bulbs of V. viridifolia are collected, washed, sliced, and airdried in the shade. The dried material is then ground into a coarse powder.
- Solvent Extraction:
  - The powdered plant material (e.g., 1 kg) is first macerated with n-hexane or petroleum ether (3 x 3 L, 24h each) at room temperature to remove nonpolar constituents like fats and waxes. The extracts are filtered and combined.
  - The defatted plant material is then air-dried and subsequently extracted with a more polar solvent, such as diethyl ether or ethyl acetate (3 x 3 L, 24h each), to extract compounds of intermediate polarity, including homoisoflavanones.

#### Fractionation:

- The diethyl ether/ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100) to yield several primary fractions.
- Chromatographic Purification:
  - Fractions showing the presence of homoisoflavanones (monitored by Thin Layer Chromatography, TLC) are combined.



- The combined fraction is further purified by repeated column chromatography on silica gel using a finer gradient of n-hexane/ethyl acetate or chloroform/methanol.
- Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile/water mobile phase to yield pure **Muscomin**.
- Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods including <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, 2D-NMR (COSY, HMQC, HMBC), Mass Spectrometry, and IR spectroscopy.

## **General Protocol for Spectroscopic Analysis**

- NMR Spectroscopy:
  - A sample of the pure compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>) in a 5 mm NMR tube.
  - ¹H-NMR and ¹³C-NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).
  - $\circ$  Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
- Mass Spectrometry (MS):
  - High-resolution mass spectra are obtained using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a TOF (Time-of-Flight) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.
- Infrared (IR) Spectroscopy:
  - The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.
  - A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.



• Absorption bands are reported in wavenumbers (cm<sup>-1</sup>).

## **Visualization of Experimental Workflow**

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like **Muscomin**.



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Workflow for the isolation and structural elucidation of **Muscomin**.

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## References

- 1. Constituents of Veltheimia viridifolia; I. Homoisoflavanones of the bulbs PubMed [pubmed.ncbi.nlm.nih.gov]
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